molecular formula C12H18 B14754114 2-Tert-butyl-1,3-dimethylbenzene CAS No. 1985-64-4

2-Tert-butyl-1,3-dimethylbenzene

Cat. No.: B14754114
CAS No.: 1985-64-4
M. Wt: 162.27 g/mol
InChI Key: KSHRLMQTTISAEL-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-dimethylbenzene, also known as 5-tert-butyl-m-xylene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two methyl groups. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-1,3-dimethylbenzene can be achieved through various methods. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently attacks the aromatic ring of m-xylene .

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: 2-tert-butyl-1,3-dimethyl-4-nitrobenzene.

    Halogenation: 2-tert-butyl-1,3-dimethyl-4-chlorobenzene or 2-tert-butyl-1,3-dimethyl-4-bromobenzene.

    Oxidation: 2-tert-butyl-1,3-dimethylbenzoic acid.

Scientific Research Applications

2-Tert-butyl-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-dimethylbenzene in chemical reactions primarily involves its role as an electron-rich aromatic compound. The tert-butyl and methyl groups donate electron density to the benzene ring, making it more susceptible to attack by electrophiles. This increased reactivity facilitates various electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Properties

CAS No.

1985-64-4

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

2-tert-butyl-1,3-dimethylbenzene

InChI

InChI=1S/C12H18/c1-9-7-6-8-10(2)11(9)12(3,4)5/h6-8H,1-5H3

InChI Key

KSHRLMQTTISAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)(C)C

Origin of Product

United States

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